N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(3,5-Dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide core substituted with a 3,5-dimethylphenyl group at the N-position, a 4-nitrophenyl group at the 4-position, and a methyl group at the 6-position. This compound is part of a broader class of dihydropyrimidine derivatives, which are studied for their pharmacological activities, including antimicrobial and antitumor properties .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-11-8-12(2)10-15(9-11)22-19(25)17-13(3)21-20(26)23-18(17)14-4-6-16(7-5-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQXYUQVKRUEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at the aryl rings, heteroatoms (e.g., sulfur vs. oxygen), and functional groups. Below is a systematic comparison:
Core Structural Modifications
Key Observations :
- 3,5-Dimethylphenyl substituents introduce steric bulk and lipophilicity, which may reduce solubility but improve membrane permeability relative to unsubstituted or methoxy-substituted analogs .
Physicochemical Properties
Research Findings and Implications
- Biological Activity : While direct data for the target compound is absent in the provided evidence, structurally related 2-thioxo derivatives exhibit antimicrobial activity against Gram-positive bacteria, suggesting the nitro and oxo groups in the target may confer similar or enhanced effects .
- Crystallographic Behavior : Analogous compounds (e.g., 4-ethoxyphenyl derivatives) form hydrogen-bonded networks via N–H···O interactions, as analyzed using SHELX software . The nitro group in the target compound may promote π-stacking or dipole interactions in crystal lattices.
- Druglikeness : The 3,5-dimethylphenyl group may improve metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl), which are prone to oxidative dehalogenation .
Biological Activity
N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 380.4 g/mol. Its structure includes a tetrahydropyrimidine ring, which is known for its biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4 |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 537679-49-5 |
Synthesis
The synthesis typically involves multi-step organic reactions, notably the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. This method is favored for producing tetrahydropyrimidine derivatives efficiently.
Antimicrobial Properties
Research indicates that compounds with a pyrimidine nucleus exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains.
- Antibacterial Activity : Studies show that this compound demonstrates substantial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the nitro group in its structure enhances its antibacterial properties by interfering with bacterial cell wall synthesis.
- Antifungal Activity : The compound also exhibits antifungal properties against pathogens like Candida albicans. The mechanism is believed to involve disruption of fungal cell membrane integrity.
Anti-inflammatory and Anticancer Effects
The compound has been investigated for its potential anti-inflammatory effects and anticancer activity. In vitro studies suggest it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and blocking substrate access.
- Cell Signaling Interference : It can modulate various signaling pathways involved in inflammation and cancer progression.
Case Studies
Several studies have highlighted the compound's effectiveness:
- Study on Antibacterial Activity : A recent study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial properties .
- Anticancer Research : In vitro tests on human cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups .
Q & A
Q. What computational tools predict intermolecular interactions for co-crystal design?
- Answer: Molecular docking (AutoDock Vina) and Hirshfeld surface analysis (CrystalExplorer) identify potential co-formers (e.g., carboxylic acids) that form robust synthons (e.g., N–H⋯O). Pair with electrostatic potential maps to prioritize candidates .
Methodological Tables
Table 1: Key Crystallographic Parameters from XRD Analysis
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C1–C6–C7 bond angle | 120.42 | |
| N1–C7–C10 torsion angle | 26.13 | |
| Cremer-Pople q (ring) | 0.45 Å |
Table 2: Synthetic Yield Optimization
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, piperidine | 72 | 98% |
| DMF, 80°C | 83 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
